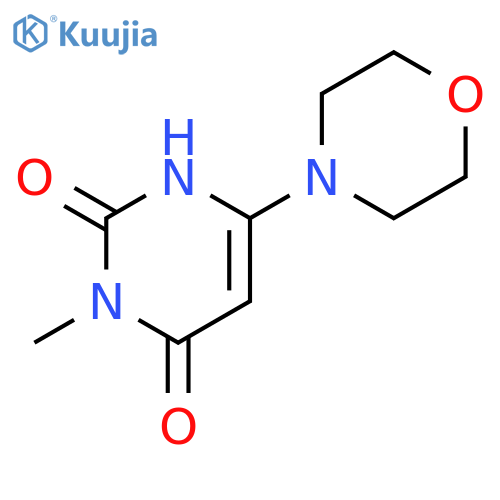Cas no 184290-20-8 (3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

184290-20-8 structure
商品名:3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS番号:184290-20-8
MF:C9H13N3O3
メガワット:211.217821836472
CID:3824058
3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(4-morpholinyl)-
- 3-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione
- 3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
-
3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M234151-1g |
3-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione |
184290-20-8 | 1g |
$ 295.00 | 2022-06-04 | ||
| Life Chemicals | F0693-0737-1g |
3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
184290-20-8 | 95%+ | 1g |
$204.0 | 2023-09-07 | |
| Life Chemicals | F0693-0737-5g |
3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
184290-20-8 | 95%+ | 5g |
$612.0 | 2023-09-07 | |
| Life Chemicals | F0693-0737-2.5g |
3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
184290-20-8 | 95%+ | 2.5g |
$408.0 | 2023-09-07 | |
| Life Chemicals | F0693-0737-0.25g |
3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
184290-20-8 | 95%+ | 0.25g |
$183.0 | 2023-09-07 | |
| Life Chemicals | F0693-0737-0.5g |
3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
184290-20-8 | 95%+ | 0.5g |
$193.0 | 2023-09-07 | |
| TRC | M234151-500mg |
3-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione |
184290-20-8 | 500mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M234151-100mg |
3-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione |
184290-20-8 | 100mg |
$ 50.00 | 2022-06-04 | ||
| Life Chemicals | F0693-0737-10g |
3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
184290-20-8 | 95%+ | 10g |
$857.0 | 2023-09-07 |
3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
184290-20-8 (3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione) 関連製品
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
